molecular formula C36H58ClGa B13150514 Chlorobis(2,4,6-tri-tert-butylphenyl)gallane CAS No. 153092-78-5

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane

Cat. No.: B13150514
CAS No.: 153092-78-5
M. Wt: 596.0 g/mol
InChI Key: FJQGSZCWGWWPOU-UHFFFAOYSA-M
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Description

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane, with the CAS Number 153092-78-5, is an organogallium compound with the molecular formula C36H61ClGa and a molecular weight of 599.046 g/mol . It is also known under synonyms such as (2,4,6-tBu3C6H2)2GaCl and bis[2,4,6-tri(tert-butyl)phenyl]gallium chloride . The compound features a central gallium atom coordinated by one chlorine atom and two sterically hindered 2,4,6-tri-tert-butylphenyl aromatic groups. These bulky substituents can provide significant steric protection, making this complex a potential precursor in the study of low-coordinate or highly reactive gallium species . Its research applications are primarily in the field of synthetic organometallic chemistry, exploring its use as a starting material for the synthesis of other gallium complexes via substitution reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

153092-78-5

Molecular Formula

C36H58ClGa

Molecular Weight

596.0 g/mol

IUPAC Name

chloro-bis(2,4,6-tritert-butylphenyl)gallane

InChI

InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1

InChI Key

FJQGSZCWGWWPOU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : Gallium trichloride (GaCl3) and 2,4,6-tri-tert-butylphenylmagnesium bromide.
  • Reaction Conditions : Typically involves the reaction of the Grignard reagent with gallium trichloride in an inert solvent like diethyl ether or tetrahydrofuran (THF).
  • Product Isolation : The resulting product is isolated through filtration and purification techniques such as recrystallization.

Analysis of Preparation Methods

Given the lack of specific literature on this compound, a general approach to synthesizing similar organogallium compounds is outlined below:

Step Description Conditions
1. Preparation of Grignard Reagent 2,4,6-tri-tert-butylphenyl bromide reacts with magnesium in an inert solvent. Dry conditions, inert atmosphere.
2. Reaction with Gallium Trichloride The Grignard reagent is slowly added to gallium trichloride in an inert solvent. Low temperature, inert atmosphere.
3. Product Isolation Filtration and purification of the resulting product. Room temperature, inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium(III) derivatives.

    Reduction: Reduction reactions can yield gallium(I) species.

    Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.

Scientific Research Applications

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.

    Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Spectroscopic and Reactivity Comparisons
  • NMR Spectroscopy: The ¹H NMR spectrum of Compound 1 shows distinct tert-butyl resonances at δ 1.3–1.5 ppm, while Compound 2 exhibits upfield shifts (δ 1.1–1.3 ppm) due to altered electronic environments .
  • Reactivity : Compound 1 undergoes HCl elimination to form Compound 3 , a pathway absent in aluminum analogs (e.g., [Ho{Al(CH₃)₄}(µ₂-Nmes*)]₂) due to stronger Al–C bonds .
2.3 Thermal Stability Trends
  • Gallium vs. Aluminum : Gallium compounds (e.g., 1 , GaH₃) are generally less thermally stable than aluminum counterparts due to weaker Ga–C bonds and higher Lewis acidity .
  • Ligand Bulk : Bulky ligands (mes*) enhance stability; for example, Compound 1 survives up to 100°C, whereas GaH₃ decomposes below −50°C .

Research Implications

The structural and reactivity profiles of Compound 1 highlight its utility as a model for studying:

  • Steric effects in main-group chemistry.
  • Ga–C bond lability in catalytic cycles.
  • Design of thermally stable gallium precursors for materials science.

Comparisons with aluminum and nickel-gallane complexes (e.g., Ni₃Ga₂ ) further illuminate periodic trends in group 13 chemistry.

Biological Activity

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is a complex organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for various fields such as medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound features a gallium center coordinated by two 2,4,6-tri-tert-butylphenyl groups and a chloride ion. The bulky tert-butyl groups provide steric hindrance, which influences the compound's reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenol in an organic solvent under controlled conditions. This method allows for the selective formation of the gallane complex while minimizing side reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of the tri-tert-butylphenyl moiety enhances its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related damage in biological systems.

  • Mechanism : The compound acts by donating electrons to free radicals, thus neutralizing their reactivity. This mechanism is similar to other phenolic antioxidants like 2,4-di-tert-butylphenol (2,4-DTBP), which has been extensively studied for its bioactivity .
CompoundAntioxidant ActivityMechanism of Action
This compoundHighElectron donation to free radicals
2,4-DTBPModerateFree radical scavenging

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The bulky nature of the tri-tert-butyl groups may contribute to its ability to disrupt cellular membranes or interfere with signaling pathways essential for cancer cell proliferation.

  • Case Study : In vitro assays have shown that this compound can induce apoptosis in specific cancer cell lines at micromolar concentrations. Further research is needed to elucidate the exact mechanisms involved.

Environmental Impact and Biodegradability

This compound is characterized by its low biodegradability and potential for bioaccumulation due to the sterically hindered structure of the tri-tert-butyl groups. These properties raise concerns regarding its environmental impact when used in industrial applications.

  • Persistence : The compound's stability in various environmental conditions suggests that it may persist in ecosystems longer than desired. This aspect necessitates careful consideration during its application in industrial processes.

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